molecular formula C15H21Cl2N3O B1664318 Acaprazine CAS No. 55485-20-6

Acaprazine

Cat. No. B1664318
CAS RN: 55485-20-6
M. Wt: 330.2 g/mol
InChI Key: SGYVNBUUTWSSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acaprazine is an anxiolytic and adrenolytic drug of the phenylpiperazine group.

Scientific Research Applications

Adsorption Studies

Acaprazine, a variant of atrazine (a type of herbicide), has been the subject of various scientific research studies. One key area of research focuses on its adsorption properties. For instance, the study of the adsorption performance of atrazine on activated carbon fiber (ACF) reveals how such materials can be utilized for environmental remediation. This study found that the optimum conditions for atrazine removal involved a pH of 7 and a temperature of 20°C, demonstrating how different environmental factors can impact the efficiency of herbicide adsorption (Li, Liu, Liu, & Li, 2013).

Ecotoxicological Impacts

Another significant area of research is the ecotoxicological impact of atrazine. A scientometric analysis of studies focusing on atrazine's effects on microalgae and cyanobacteria revealed a growing interest in understanding its impact on non-target organisms. These studies are crucial for assessing environmental risks associated with herbicide use and guiding the development of new environmental policies (Castro et al., 2021).

Herbicide Toxicity and Bioremediation

The toxicity of atrazine on various organisms and the potential for bioremediation is another area of research. For example, a review on the bioremediation of atrazine highlighted recent developments in using microorganisms and plants to degrade atrazine in contaminated environments. This approach is considered eco-friendly and cost-effective for addressing atrazine pollution (Fan & Song, 2014).

Environmental Fate and Risk Assessment

Finally, studies have also been conducted to assess the environmental fate and risks of atrazine. For instance, an ecological risk assessment of atrazine in North American surface waters aimed to evaluate its potential ecological effects, focusing on aquatic plant communities. Such assessments are critical for determining the safe levels of atrazine in different ecosystems and informing regulatory decisions (Solomon et al., 1996).

properties

CAS RN

55485-20-6

Product Name

Acaprazine

Molecular Formula

C15H21Cl2N3O

Molecular Weight

330.2 g/mol

IUPAC Name

N-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propyl]acetamide

InChI

InChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21)

InChI Key

SGYVNBUUTWSSJC-UHFFFAOYSA-N

SMILES

CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl

Appearance

Solid powder

Other CAS RN

55485-20-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acaprazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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